![molecular formula C7H7NO B1439151 5,6-Dihydro-2h-cyclopenta[c]pyrrol-4-one CAS No. 95065-06-8](/img/structure/B1439151.png)
5,6-Dihydro-2h-cyclopenta[c]pyrrol-4-one
Overview
Description
5,6-Dihydro-2h-cyclopenta[c]pyrrol-4-one (DCP) is a cyclic organic compound that is found in a variety of natural products and is used in a variety of scientific and industrial applications. It is a colorless, crystalline solid with a molecular weight of 164.14 g/mol and a melting point of 212-215°C. DCP is a structural analog of the naturally occurring pyrrolizidine alkaloids, which are found in many plant species. DCP has been studied for its potential therapeutic and industrial applications, including in the synthesis of pharmaceuticals, agricultural chemicals, and other organic compounds.
Scientific Research Applications
Synthesis and Chemical Properties
Rearrangement and Cyclisation : Studies have shown that cyclisation of certain propionic acids and related compounds can lead to the formation of cyclopenta[c]pyrrol-4-ones through a process of rearrangement. The proportions of these compounds depend upon the substituents, highlighting the synthetic versatility and potential for creating diverse chemical structures (Palmer, Leitch, & Greenhalgh, 1978).
Derivative Synthesis for Pharmaceutical Applications : Derivatives of cyclopenta[b]pyridine, which share structural similarities with cyclopenta[c]pyrrol-4-one, have been utilized in pharmaceutical research, including as side-chains in the production of fourth-generation Cefpirome. The synthesis routes for these derivatives offer significant yields, indicating their potential for large-scale pharmaceutical applications (Fu Chun, 2007).
Computational Studies : Theoretical studies on cyclopenta[b]pyrrol-2-ones have provided insights into their geometrical structures, electronic excitation, and emission properties. These findings are crucial for understanding the material properties and potential applications in photochemical processes or as pharmaceutical targets (Li Yan Xu et al., 2020).
Pharmaceutical and Biological Research
- Synthetic Scaffolds : The cyclopenta[c]pyrrole framework serves as a versatile scaffold for the synthesis of complex molecules, including potential kinase inhibitors and other biologically active compounds. This highlights the compound's importance in the development of new therapeutic agents (Cheung, Harris, & Lackey, 2001).
Materials Science
- Advanced Materials Development : The synthesis and functionalization of cyclopenta[c]pyrrol-4-one derivatives have implications for the development of new materials. These compounds' unique electronic and structural properties make them suitable candidates for advanced materials with potential applications in electronics, photonics, and as functional coatings (Trofimov et al., 2010).
properties
IUPAC Name |
5,6-dihydro-2H-cyclopenta[c]pyrrol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c9-7-2-1-5-3-8-4-6(5)7/h3-4,8H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPNSFLVUNNYLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CNC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50666978 | |
Record name | 5,6-Dihydrocyclopenta[c]pyrrol-4(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50666978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydro-2h-cyclopenta[c]pyrrol-4-one | |
CAS RN |
95065-06-8 | |
Record name | 5,6-Dihydrocyclopenta[c]pyrrol-4(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50666978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H,4H,5H,6H-cyclopenta[c]pyrrol-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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